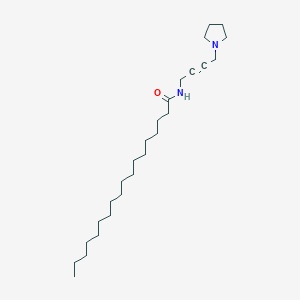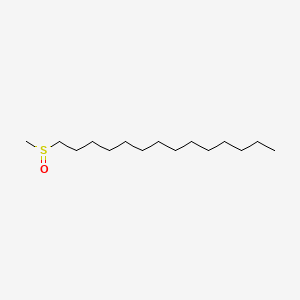![molecular formula C19H23N5O3S B14158850 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14158850.png)
2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-pyridin-2-ylmethylidene]acetohydrazide is a complex organic compound with a molecular formula of C19H23N5O3S This compound is known for its unique chemical structure, which includes a piperazine ring, a sulfonyl group, and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-pyridin-2-ylmethylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This step involves the reaction of 1,4-dichlorobutane with ammonia to form piperazine.
Introduction of the sulfonyl group: The piperazine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Formation of the hydrazide: The resulting compound is then reacted with hydrazine hydrate to form the hydrazide.
Condensation with pyridine-2-carbaldehyde: Finally, the hydrazide is condensed with pyridine-2-carbaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-pyridin-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
科学的研究の応用
2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-pyridin-2-ylmethylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-pyridin-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-naphthalen-1-ylmethylidene]acetohydrazide
- 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-4-pyridinylmethylene]acetohydrazide
Uniqueness
2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N’-[(Z)-pyridin-2-ylmethylidene]acetohydrazide is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C19H23N5O3S |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(Z)-pyridin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H23N5O3S/c1-16-5-7-18(8-6-16)28(26,27)24-12-10-23(11-13-24)15-19(25)22-21-14-17-4-2-3-9-20-17/h2-9,14H,10-13,15H2,1H3,(H,22,25)/b21-14- |
InChIキー |
DAKABXDGJPAEFM-STZFKDTASA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C\C3=CC=CC=N3 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=CC=CC=N3 |
溶解性 |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Z)-(2-methylcyclohexylidene)amino]urea](/img/structure/B14158776.png)


![Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14158797.png)


![1-[(N-acetylglycyl)(ethyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B14158817.png)
![3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B14158820.png)

![ethyl 4-[(3,4-dimethylphenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14158830.png)
![Propan-2-yl 2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B14158838.png)

![diethyl 5,5'-methanediylbis{4-[2-(diethylamino)ethyl]-3-methyl-1H-pyrrole-2-carboxylate}](/img/structure/B14158855.png)
